(Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid

Catalog No.
S2867338
CAS No.
40942-31-2
M.F
C16H12ClNO3
M. Wt
301.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid

CAS Number

40942-31-2

Product Name

(Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid

IUPAC Name

(Z)-2-benzamido-3-(4-chlorophenyl)prop-2-enoic acid

Molecular Formula

C16H12ClNO3

Molecular Weight

301.73

InChI

InChI=1S/C16H12ClNO3/c17-13-8-6-11(7-9-13)10-14(16(20)21)18-15(19)12-4-2-1-3-5-12/h1-10H,(H,18,19)(H,20,21)/b14-10-

InChI Key

XGXSCWIUBHXDMH-UVTDQMKNSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)O

Solubility

not available

(Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid is a chemical compound with the molecular formula C16_{16}H12_{12}ClNO3_3 and a molecular weight of approximately 301.72 g/mol. It features a benzamide functional group and a chlorophenyl substituent, which contribute to its unique chemical properties. The compound is characterized by its (Z) configuration, indicating that the highest priority substituents on the double bond are on the same side, which can influence its biological activity and reactivity in various chemical processes .

The reactivity of (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amide group can undergo reactions with various nucleophiles, leading to the formation of new amides.
  • Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated compounds.
  • Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization .

Research indicates that (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid exhibits notable biological activities, including:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals.
  • Inhibition of Enzymatic Activity: Compounds with similar structures have been reported to inhibit enzymes such as tyrosinase, which is relevant in skin pigmentation disorders and other conditions .
  • Antioxidant Properties: Some studies suggest that derivatives of this compound may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

The synthesis of (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid typically involves several steps:

  • Formation of the Acrylic Acid Moiety: This can be achieved through the condensation of appropriate aldehydes and ketones.
  • Introduction of the Benzamide Group: The reaction of an amine with a carboxylic acid derivative or direct acylation can yield the benzamide functionality.
  • Selective Isomerization: Conditions must be optimized to favor the (Z) isomer during synthesis, often involving specific catalysts or reaction conditions that stabilize this configuration .

(Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid has potential applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anti-inflammatory therapies.
  • Agricultural Chemicals: Its antimicrobial properties may find use in crop protection products.
  • Material Science: As a building block for polymers or other materials due to its unique chemical structure .

Studies on (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid interactions have focused on:

  • Protein Binding: Understanding how this compound interacts with proteins can provide insights into its mechanism of action and efficacy as a drug.
  • Receptor Binding Affinity: Investigations into how well this compound binds to specific receptors can elucidate its potential therapeutic effects and side effects.
  • Metabolic Pathways: Analyzing how this compound is metabolized in biological systems helps predict its pharmacokinetics and toxicity profiles .

Several compounds share structural similarities with (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-(4-Chlorophenyl)acrylic acid1615-02-70.97
3-(3-Chlorophenyl)acrylic acid1866-38-20.97
3-(2,6-Dichlorophenyl)acrylic acid5345-89-10.86
3-Chloro-4-fluorocinnamic acid155814-22-50.75
(E)-3-(4-Chlorophenyl)acrylaldehyde49678-02-60.82

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. Notably, (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid's unique combination of a benzamide group with chlorophenyl substitution sets it apart from others, potentially enhancing its biological activity and utility in various applications .

XLogP3

2

Dates

Modify: 2023-07-23

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